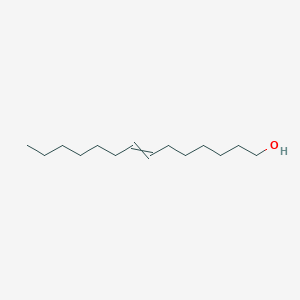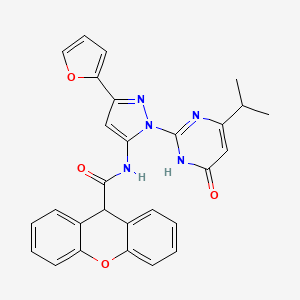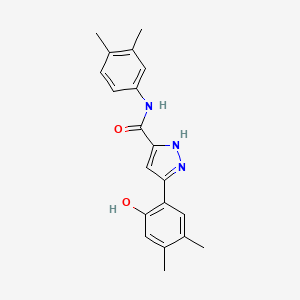
7-Tetradecenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tetradecenol is an organic compound with the molecular formula C₁₄H₂₈O . It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond at the seventh carbon position. This compound exists in two stereoisomeric forms: E-7-Tetradecenol and Z-7-Tetradecenol , depending on the configuration around the double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Tetradecenol can be synthesized through various methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-tetradecene followed by oxidation to yield this compound.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate aldehyde can also produce this compound.
Industrial Production Methods: Industrial production often involves the hydroformylation of 1-tetradecene followed by hydrogenation to produce the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 7-Tetradecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form tetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tetradecenal or 7-Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: 7-Tetradecenyl chloride.
Aplicaciones Científicas De Investigación
7-Tetradecenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances and as a flavoring agent.
Mecanismo De Acción
The mechanism of action of 7-Tetradecenol varies depending on its application:
Pheromone Activity: In insects, it binds to specific olfactory receptors, triggering behavioral responses.
Chemical Reactions: As an alcohol, it can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
7-Tetradecenal: The aldehyde form of 7-Tetradecenol.
7-Tetradecenoic Acid: The carboxylic acid form.
Tetradecanol: The saturated alcohol form.
Uniqueness: this compound is unique due to its unsaturation and specific position of the double bond, which imparts distinct chemical and biological properties compared to its saturated and other unsaturated counterparts .
Propiedades
Fórmula molecular |
C14H28O |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
tetradec-7-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3 |
Clave InChI |
QXYAJPQXTGQWRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14098276.png)



![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098299.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098302.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14098309.png)
![5-(2-hydroxyphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14098320.png)
![2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098324.png)
![[6-Chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14098333.png)
![15-[1-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14098342.png)
![ethyl 4-[3-(2-amino-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14098348.png)

![3-(3-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14098351.png)
